1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS No.: 135270-13-2
Cat. No.: VC0194125
Molecular Formula: C12H11F2N3O
Molecular Weight: 251.23
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135270-13-2 |
|---|---|
| Molecular Formula | C12H11F2N3O |
| Molecular Weight | 251.23 |
| IUPAC Name | 1-[[(2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m1/s1 |
| SMILES | CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is identified through various systematic and alternative naming conventions. The molecule possesses specific stereochemistry at the 2 and 3 positions of the oxirane ring, both with R configuration, which is crucial for its chemical behavior and potential applications .
Table 1.1: Identification Parameters of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
| Parameter | Information |
|---|---|
| CAS Registry Number | 135270-13-2 |
| Molecular Formula | C12H11F2N3O |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | 1-[[(2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |
| InChI | InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m1/s1 |
| InChIKey | QANJLSHZDUOBBP-PRHODGIISA-N |
| Create Date | 2006-10-25 |
| Modify Date | 2025-04-05 |
The compound has several synonyms in scientific literature, including 1-[[(2R,3R)-2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole and (2R-trans)-1-[[2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole . These alternative names reflect different conventions for expressing the same molecular structure and stereochemical configuration.
Structural Features and Stereochemistry
The molecular structure of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole incorporates several important functional groups and stereogenic centers that define its chemical behavior .
The compound is characterized by:
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A 1,2,4-triazole heterocyclic ring
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An oxirane (epoxide) ring with specific (2R,3R) stereochemistry
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A 2,4-difluorophenyl substituent at position 2 of the oxirane ring
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A methyl group at position 3 of the oxirane ring
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A methylene bridge connecting the triazole ring to the oxirane carbon
The stereochemistry at positions 2 and 3 of the oxirane ring is particularly significant, as it determines the three-dimensional orientation of the molecule's substituents . This specific (2R,3R) configuration distinguishes the compound from its diastereomers, such as the (2R,3S) variant, which has different chemical and potentially different biological properties.
Physical and Chemical Properties
Basic Physicochemical Properties
The physical and chemical properties of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole determine its behavior in various chemical environments and its potential applications in research and development contexts.
Table 2.1: Physicochemical Properties of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 251.23 g/mol | Computed |
| Physical State | Solid (presumed) | - |
| Purity (Commercial) | >95% | As reported by suppliers |
| Solubility | Soluble in organic solvents (presumed) | - |
The compound's physical properties are influenced by its functional groups, with the aromatic and heterocyclic rings contributing to its potential for π-stacking interactions, while the epoxide group introduces polarity and reactivity to the structure.
Synthesis and Applications
Research Applications
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole serves as a valuable tool compound in various experimental contexts, particularly in medicinal chemistry and organic synthesis.
The compound's utility arises from several structural features:
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The triazole ring, which can serve as a hydrogen bond acceptor in molecular interactions
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The epoxide group, which introduces reactivity for further transformations
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The difluorophenyl moiety, which can influence lipophilicity and metabolic stability in drug-like molecules
These features make the compound potentially useful as an intermediate in the synthesis of more complex molecules, possibly including pharmaceutical candidates with specific stereochemical requirements.
Comparison with Structural Analogs
Structural Variations and Diastereomers
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has several structural analogs with varying stereochemistry or substitution patterns. Most notably, the (2R,3S) diastereomer represents an important structural variation .
Table 4.1: Comparison Between Stereoisomers
| Property | (2R,3R) Isomer | (2R,3S) Isomer |
|---|---|---|
| CAS Number | 135270-13-2 | 127000-90-2 |
| Stereochemistry | 2R,3R | 2R,3S |
| Molecular Formula | C12H11F2N3O | C12H11F2N3O |
| Molecular Weight | 251.23 g/mol | 251.23 g/mol |
| Relative Configuration | Trans | Cis (presumed) |
The stereochemical difference between these compounds, while subtle in structural representation, can significantly impact their three-dimensional conformations, chemical reactivity, and potential biological interactions. This stereochemical distinction highlights the importance of precise stereochemical control in the synthesis and characterization of such compounds.
Structure-Property Relationships
The structural features of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole and its analogs influence their chemical behaviors in various ways:
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The positioning of the difluoro substituents on the phenyl ring affects the electronic distribution and reactivity of the aromatic system
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The stereochemistry of the oxirane ring influences the spatial orientation of the molecule's substituents, potentially affecting its interactions with other molecules
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The triazole ring provides sites for hydrogen bonding and potential coordination with metal ions
These structure-property relationships are important considerations in the design and development of related compounds for specific applications.
| Supplier | Product Status | Purity | Product Reference |
|---|---|---|---|
| Vulcanchem | Available | >95% | VC0194125 |
| Cymitquimica | Discontinued | Not specified | 3D-KFA27013 |
The compound is primarily marketed for research purposes, with the typical disclaimer that it is intended for laboratory use only. The discontinuation of the product from certain suppliers might indicate shifts in research focus or market demand for this specific compound .
Analytical Methods for Identification
Spectroscopic Identification
Spectroscopic methods provide crucial structural information for confirming the identity of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. Key spectroscopic techniques would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis
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Circular Dichroism (CD) spectroscopy for stereochemical configuration confirmation
These techniques, used in combination, would provide comprehensive structural information, including confirmation of the specific (2R,3R) stereochemistry that defines this particular compound.
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